

Enhancing the synergistic effect of "A 33" with polymyxin E

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Enhancing Polymyxin E Synergy

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on the synergistic effects of various compounds with Polymyxin E (Colistin). While the specific agent "A 33" has been identified as an imprint for Cefuroxime Axetil, this guide will focus on well-documented synergistic partners of Polymyxin E, providing a framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of synergy between Polymyxin E and other antibiotics?

Polymyxin E primarily acts by disrupting the outer membrane of Gram-negative bacteria. This disruption increases the permeability of the membrane, allowing other antibiotics, which might otherwise be ineffective due to their inability to reach their target, to enter the bacterial cell and exert their antimicrobial effect.[1][2] This is particularly effective for large molecules or those that target intracellular components.

Q2: Which classes of antibiotics have shown synergistic effects with Polymyxin E?



Several classes of antibiotics have demonstrated synergy with Polymyxin E against multidrugresistant Gram-negative bacteria. These include:

- Rifampin: Shows synergy against Acinetobacter baumannii and Klebsiella pneumoniae.[3][4]
 [5][6]
- Carbapenems (e.g., Meropenem, Imipenem): Synergistic effects have been observed against Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
 [8][9]
- Glycopeptides (e.g., Vancomycin): Although typically used for Gram-positive infections,
 vancomycin can be effective against Gram-negative bacteria when combined with Polymyxin
 E, which facilitates its entry into the cell.[1][10][11]
- Other antibiotics: Synergy has also been reported with aminoglycosides, fluoroquinolones, tetracyclines, and others.[12][13]

Q3: How is synergy between Polymyxin E and another antibiotic measured in vitro?

The two most common methods for assessing synergy are the checkerboard assay and the time-kill assay.

- Checkerboard Assay: This method involves testing various concentrations of two antibiotics, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug that inhibits bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the degree of synergy.
- Time-Kill Assay: This dynamic method measures the rate of bacterial killing by antibiotics
 over time, both individually and in combination. Synergy is demonstrated when the
 combination shows a significantly greater reduction in bacterial count compared to the most
 active single agent.

Troubleshooting Guides Checkerboard Assay



Issue	Possible Cause	Troubleshooting Steps
Inconsistent FICI values	Inherent variability in twofold dilution schemes.[14]	Consider using a more granular dilution series if possible. Ensure precise pipetting and homogenous bacterial inoculum.
No clear endpoint (growth/no growth)	Bacterial skipping of wells or contamination.	Use a standardized inoculum preparation method. Ensure aseptic technique throughout the experiment.
Antagonism observed instead of synergy	The combination of drugs may genuinely be antagonistic.	Verify the results with a time- kill assay. Some combinations can have antagonistic effects. [15]

Time-Kill Assay

Issue	Possible Cause	Troubleshooting Steps
Rapid regrowth of bacteria after initial killing	Presence of a resistant subpopulation.	Perform population analysis profiling (PAP) to detect heteroresistance.[13]
High variability between replicates	Inaccurate colony counting or non-homogenous sampling.	Ensure proper mixing before taking samples. Use a consistent plating and counting technique.
No significant difference between single agents and combination	The combination may not be synergistic at the tested concentrations.	Test a wider range of concentrations for both antibiotics. Ensure the concentrations used are clinically relevant.

Quantitative Data Summary



The following tables summarize the synergistic effects observed in various studies, quantified by the Fractional Inhibitory Concentration Index (FICI). An FICI of \leq 0.5 is generally considered synergistic.

Table 1: Synergy of Polymyxin E (Colistin) and Rifampin

Organism	Number of Isolates	FICI Range	Reference
Acinetobacter baumannii	34	Not specified, but synergy demonstrated	[1]
Klebsiella pneumoniae	4	Synergistic	[5]

Table 2: Synergy of Polymyxin E (Colistin) and Carbapenems

Organism	Combination	Number of Isolates	FICI Range	Reference
Acinetobacter baumannii	Colistin + Meropenem	56	Synergy in 68% of isolates	[7]
Klebsiella pneumoniae	Colistin + Meropenem	11	Synergistic in 81.82% of isolates	[16]

Table 3: Synergy of Polymyxin E (Colistin) and Vancomycin

Organism	Number of Isolates	FICI Range	Reference
Acinetobacter baumannii	34	MIC of vancomycin reduced to ≤48 μg/ml with 0.5 μg/ml colistin	[1]
Acinetobacter baumannii	10	Highest synergistic activity observed	[10]



Experimental Protocols Checkerboard Assay Protocol

- Prepare Materials: Stock solutions of Polymyxin E and the second antibiotic, 96-well microtiter plates, bacterial inoculum adjusted to 0.5 McFarland standard and then diluted.
- Serial Dilutions: Prepare serial twofold dilutions of both antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB).
- Plate Setup: Dispense the diluted antibiotics into the wells of the 96-well plate. One antibiotic is diluted along the x-axis, and the other along the y-axis. This creates a matrix of different concentration combinations.
- Inoculation: Add the diluted bacterial suspension to each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading Results: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate FICI: Use the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - FICI ≤ 0.5: Synergy
 - 0.5 < FICI ≤ 4: Additive/Indifference
 - FICI > 4: Antagonism

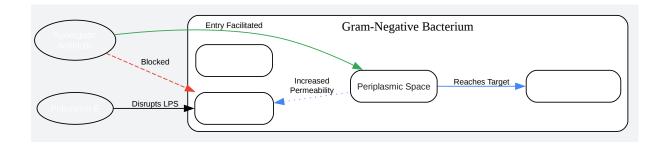
Time-Kill Assay Protocol

- Prepare Cultures: Grow the bacterial isolate to the logarithmic phase in CAMHB.
- Setup Test Tubes: Prepare tubes containing CAMHB with the antibiotics at desired concentrations (e.g., based on MIC values), both alone and in combination. Also, include a growth control tube without any antibiotics.



- Inoculation: Inoculate each tube with the bacterial culture to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
- Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
- Incubation and Counting: Incubate the plates overnight and count the number of colonies (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

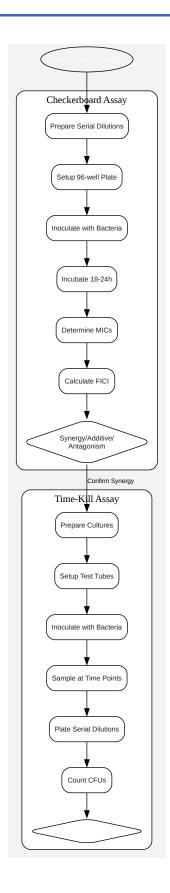
Visualizations



Click to download full resolution via product page

Caption: Mechanism of Polymyxin E Synergy.

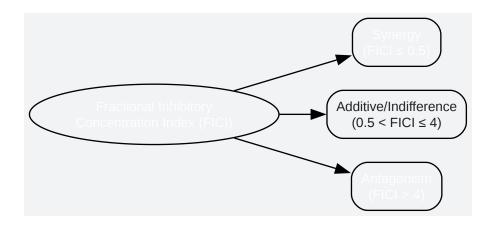




Click to download full resolution via product page

Caption: In Vitro Synergy Testing Workflow.





Click to download full resolution via product page

Caption: Interpretation of FICI Values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Colistin and rifampicin compared with colistin alone for the treatment of serious infections due to extensively drug-resistant Acinetobacter baumannii: a multicenter, randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of Colistin and Rifampin Combination against Multidrug-Resistant Acinetobacter baumannii in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy of Colistin and Its Combination With Rifampin in Vitro and in Experimental Models of Infection Caused by Carbapenemase-Producing Clinical Isolates of Klebsiella pneumoniae [frontiersin.org]
- 6. safetherapeutics.com [safetherapeutics.com]
- 7. In vitro activity of colistin in antimicrobial combination against carbapenem-resistant
 Acinetobacter baumannii isolated from patients with ventilator-associated pneumonia in
 Vietnam PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization





- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GMS | GMS Hygiene and Infection Control | In vitro synergism of combinations of colistin with selected antibiotics against colistin-resistant Acinetobacter baumannii [egms.de]
- 11. karger.com [karger.com]
- 12. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. synergy-assessed-by-checkerboard-a-critical-analysis Ask this paper | Bohrium [bohrium.com]
- 15. Antibiotic Wikipedia [en.wikipedia.org]
- 16. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Enhancing the synergistic effect of "A 33" with polymyxin E]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666388#enhancing-the-synergistic-effect-of-a-33-with-polymyxin-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com